molecular formula C22H15ClN4O B2752553 3-(2-Chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile CAS No. 380391-55-9

3-(2-Chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Cat. No. B2752553
M. Wt: 386.84
InChI Key: ZJOXOTOMJAGUQI-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can give insights into the functional groups present in the molecule.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions of temperature and pressure.



Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy are commonly used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can help in understanding its reactivity and stability.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. These properties can give insights into the compound’s behavior under different conditions.


Scientific Research Applications

Photophysical Properties and Solvent Effects

Research on chloroquinoline-based chalcone derivatives, including molecules with structural similarities to 3-(2-Chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile, has been conducted to understand their synthesis, characterization, and photophysical properties. A study by Singh et al. (2015) explored novel chloroquinoline-based chalcones containing a 1,2,3-triazole moiety. Their photophysical properties, including absorbance, fluorescence spectra, quantum yield in methanol, and the influence of various solvents on emission spectra, were investigated. The study highlighted how solvent polarity affects the photophysical behavior of these compounds, providing insights into their potential applications in materials science and molecular engineering (Singh, Sindhu, & Khurana, 2015).

Catalytic Activity and Synthetic Applications

The catalytic activity of compounds structurally related to the mentioned chemical has been studied, revealing their potential in facilitating enantioselective chemical reactions. Sun et al. (2007) described the CuI/bis(oxazoline)-catalyzed addition of activated terminal alkynes to 1-acylpyridinium salts, showcasing the synthetic utility of such compounds in creating complex molecules with high enantioselectivity. This process has applications in pharmaceutical synthesis and the creation of bioactive compounds (Sun, Yu, Ding, & Ma, 2007).

Corrosion Inhibition Properties

Compounds with quinazoline moieties have been evaluated for their corrosion inhibition capabilities. Kadhim et al. (2017) investigated 2-methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-2-methylquinazolin-4(3H)-one for their ability to inhibit corrosion on mild steel in hydrochloric acid solution. Their study suggests that the nitrogen content, molecular weight, and concentration of such inhibitors significantly affect their efficiency, highlighting their potential use in protecting metals from corrosion (Kadhim et al., 2017).

Antimicrobial Activity

The antimicrobial properties of novel quinazoline derivatives have also been explored. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds combining quinazolinone and 4-thiazolidinone structures, testing their antibacterial and antifungal activities against a variety of pathogens. Some compounds demonstrated significant antimicrobial activity, suggesting their potential as leads for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(2-chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O/c1-12-6-7-18-17(8-12)22(28)27-21(25-18)16(11-24)10-15-9-14-5-3-4-13(2)19(14)26-20(15)23/h3-10H,1-2H3,(H,25,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOXOTOMJAGUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(NC2=O)C(=CC3=CC4=CC=CC(=C4N=C3Cl)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

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